N-[(5-bromopyridin-2-yl)methyl]-N-methylcyclobutanamine
Overview
Description
N-[(5-bromopyridin-2-yl)methyl]-N-methylcyclobutanamine is a useful research compound. Its molecular formula is C11H15BrN2 and its molecular weight is 255.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-[(5-bromopyridin-2-yl)methyl]-N-methylcyclobutanamine (CAS Number: 1449008-24-5) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of neurological and cancer-related applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a cyclobutanamine core substituted with a 5-bromopyridin-2-yl group. Its structural formula can be represented as follows:
Research indicates that this compound may interact with various neurotransmitter systems, notably through modulation of serotonin receptors. Serotonin (5-HT) is crucial in regulating mood, cognition, and various physiological processes. The compound's structural similarity to known serotonin receptor modulators suggests it may exhibit agonistic or antagonistic properties at specific receptor subtypes, potentially influencing anxiety, depression, and cognitive functions .
2. In Vitro Studies
In vitro studies have demonstrated that the compound can inhibit certain cellular pathways associated with cancer progression. Specifically, it has been noted for its inhibitory effects on ERK1/2 kinases, which are pivotal in cell proliferation and survival signaling pathways. This inhibition suggests potential therapeutic applications in oncology, particularly for cancers where ERK1/2 is overactive .
Case Study 1: Neuropharmacological Effects
A study evaluating the neuropharmacological effects of this compound indicated significant alterations in behavioral paradigms associated with anxiety and depression in rodent models. The compound was administered in varying doses, revealing dose-dependent effects on locomotion and exploratory behavior, suggesting its potential as an anxiolytic agent .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of the compound revealed that it effectively reduced tumor cell viability in vitro across several cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase, highlighting its potential as a chemotherapeutic agent .
Table 1: Summary of Biological Activities
Properties
IUPAC Name |
N-[(5-bromopyridin-2-yl)methyl]-N-methylcyclobutanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2/c1-14(11-3-2-4-11)8-10-6-5-9(12)7-13-10/h5-7,11H,2-4,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQANVZIPCNWSHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC=C(C=C1)Br)C2CCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.